Chlorhydrate de 1-(3-chloropropyl)pipéridine-4-carboxylate de méthyle

Vue d'ensemble

Description

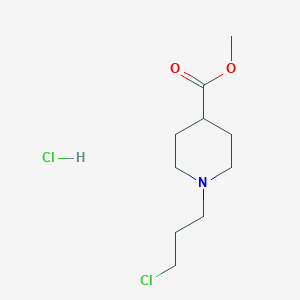

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19Cl2NO2 and a molecular weight of 256.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is utilized in several scientific research fields:

Mécanisme D'action

Target of Action

Related 4-phenylpiperidine derivatives are known to be relatively selective for inhibiting dopamine reuptake over other monoamine neurotransmitters .

Mode of Action

Based on the activity of similar compounds, it may interact with its targets, possibly dopamine transporters, leading to an inhibition of dopamine reuptake .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the dopaminergic pathways by inhibiting the reuptake of dopamine .

Result of Action

If it acts similarly to related compounds, it may lead to increased levels of dopamine in the synaptic cleft, potentially leading to increased dopaminergic signaling .

Analyse Biochimique

Biochemical Properties

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride, have been shown to interact with cholinesterase enzymes, inhibiting their activity . This interaction is significant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to manage symptoms.

Cellular Effects

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling in the nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence its biological activity and toxicity, as metabolic byproducts may have different effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.

Subcellular Localization

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with chloropropyl reagents under controlled conditions. One common method includes the alkylation of piperidine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidones, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another piperidine derivative with similar chemical properties but different applications.

1-Methyl-piperidine-4-carboxylic acid: A related compound with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropropyl group and an ester functional group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄ClN O₂

- Molecular Weight : 229.69 g/mol

The biological activity of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The 3-chloropropyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to Methyl 1-(3-chloropropyl)piperidine-4-carboxylate exhibit significant neuropharmacological effects. These include:

- Antidepressant Activity : Piperidine derivatives have been studied for their potential antidepressant effects through modulation of serotonin and norepinephrine pathways.

- Antipsychotic Properties : Some studies suggest that related compounds may act as antagonists at dopamine receptors, providing insights into their use as antipsychotic agents .

2. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives. Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride may share similar properties, potentially inducing apoptosis in cancer cell lines through modulation of key signaling pathways:

- Cytotoxicity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and myeloma .

- Mechanisms : The mechanism often involves the activation of pro-apoptotic genes such as p53 and Bax, leading to increased apoptosis rates in malignant cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating piperidine derivatives, Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride was evaluated for its cytotoxic effects against various hematological malignancies. The results indicated that the compound significantly reduced cell viability in treated cultures while upregulating apoptotic markers . Molecular docking studies further confirmed its binding affinity to target proteins involved in cancer progression.

Propriétés

IUPAC Name |

methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWIQJIVWLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.